molecular formula C9H10O4 B046940 Methyl 4-methoxysalicylate CAS No. 5446-02-6

Methyl 4-methoxysalicylate

Cat. No. B046940
CAS RN: 5446-02-6
M. Wt: 182.17 g/mol
InChI Key: ZICRWXFGZCVTBZ-UHFFFAOYSA-N
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Description

Methyl 4-methoxysalicylate is a chemical compound that has garnered interest in various scientific studies. Its molecular structure and properties have been the subject of numerous research efforts.

Synthesis Analysis

Methyl 4-methoxysalicylate and related compounds can be synthesized through various chemical processes. For instance, the compound has been synthesized using a Schiff bases reduction route, indicating a complex synthetic pathway involving multiple steps and reagents (Ajibade & Andrew, 2021). Other methods include the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides (Galenko et al., 2015).

Molecular Structure Analysis

The molecular structures of Methyl 4-methoxysalicylate and its analogs have been extensively studied. For example, the compound 2-methoxy-5-((phenylamino)methyl)phenol, which shares similarities with Methyl 4-methoxysalicylate, exhibits complex intermolecular hydrogen bonding in its crystal structure (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Methyl 4-methoxysalicylate participates in various chemical reactions, indicating its reactive nature. For instance, it undergoes excited state proton transfer, which is a distinct feature in its fluorescence behavior (Acuña et al., 1985). Additionally, the UV-irradiation of methyl 4-pyridinecarboxylate in certain conditions results in methoxylation, showing the potential for photochemical reactions (Sugiyama et al., 1982).

Scientific Research Applications

  • Enhanced Drug Bioavailability : Sodium 5-methoxysalicylate has been found to significantly enhance the rectal bioavailability of polypeptide drugs, suggesting its potential as an absorption promoter for such drugs (Yoshioka, Caldwell, & Higuchi, 1982). Similarly, it enhances insulin absorption from the upper gastrointestinal tract in rats, leading to elevated insulin levels and lowered glucose concentrations (Nishihata, Rytting, Kamada, & Higuchi, 1981).

  • Pharmaceutical Analysis and Synthesis : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is effective in identifying biologically important thiols in pharmaceutical formulations, providing fluorescent adducts for separation and detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990). Additionally, selective monomethylation of 2,4-dihydroxybenzaldehyde in toluene with NaHCO3 provides a higher yield for the synthesis of 4-Methoxysalicylaldehyde, indicating potential industrial applications (Jin, Zhang, Yan, & Ma, 2012).

  • Chemical Structure and Properties : Methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones exhibit stable structures in both solid state and dimethyl sulfoxide solution (Mirković et al., 2014). Furthermore, the fluorescence of methyl 5-methoxysalicylate and methyl 5-chlorosalicylate differs from other salicylic acid derivatives, suggesting a unique emission process (Acuña, Toribio, Amat-Guerri, & Catalán, 1985).

  • Biological and Medical Research : 2-methoxyestradiol may have a protective effect against estrogen-induced cancers, potentially through a specific intracellular effector or receptor (Zhu & Conney, 1998). Additionally, certain methyl phenylalkanoates are crucial for the activity of specific enzymes, indicating their biological significance (Kroon, Faulds, Brézillon, & Williamson, 1997).

Safety And Hazards

Methyl 4-methoxysalicylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

methyl 2-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICRWXFGZCVTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202860
Record name Methyl 4-methoxysalicylate
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 4-methoxysalicylate

CAS RN

5446-02-6
Record name Methyl 4-methoxysalicylate
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Record name Methyl 4-methoxysalicylate
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Record name Methyl 4-methoxysalicylate
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Record name METHYL 4-METHOXYSALICYLATE
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Synthesis routes and methods I

Procedure details

A mixture of 4-methoxysalicylic acid (Aldrich) (178.1 g, 1.06 mmole) sodium bicarbonate (89 g, 1.06 mole), and dimethyl sulfate (133.6 g, 1.06 mole) in acetone (2 l) is refluxed with stirring under nitrogen for 20 hours. The mixture is cooled, filtered, and the acetone is removed under reduced pressure to yield an oily residue. The residue is taken up in ether (1.8 l) and toluene (0.50 l). The extracts are washed with sodium bicarbonate solution, water, dried over sodium sulfate, and concentrated to give a syrup (190.9 g). Recrystallization from hexane gives 172.7 g (89.5%) of analytically pure solid, mp 49°-50° C.
Quantity
178.1 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
133.6 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 2,4-dihydroxybenzoate (prepared from 2,4-dihydroxybenzoic acid by the general method of Brunner (Monatsh. 1913, 34, 916) (12 g) was treated with methyl iodide (12.2 g) and anhydrous potassium carbonate (4.95 g) in dry sulpholane (140 ml) at 60°-70° C. After 8 hours, further methyl iodide (12.2 g) was added and heating was continued for 14 hours. The excess of methyl iodide was evaporated and the mixture was poured into a mixture of ice and water (1 liter) and the mixture was acidified with aqueous acetic acid (2N). The separated solid was filtered off and washed with water to give methyl 2-hydroxy-4-methoxybenzoate (10.8 g), m.p. 47°-50° C. [a sample of which, purified by chromatography on silica gel (eluting with chloroform), had the melting point 49°-51° C⟧ The said crude methyl 2-hydroxy-4-methoxybenzoate (2.0 g) was heated with benzyl chloride (1.88 g) and anhydrous potassium carbonate (0.76 g) in dry sulpholane (15 ml) at 100° C. for 16 hours and was then poured into a mixture of ice and water (300 ml). The mixture was extracted with diethyl ether and the extract was washed with several portions of aqueous sodium hydroxide solution (0.5N) at 0° C., and was then dried and evaporated to give crude methyl 2-benzyloxy-4-methoxybenzoate (2.5 g) in the form of an oil. This material was heated at reflux with a mixture of aqueous sodium hydroxide solution (2N; 100 ml) and ethanol (20 ml) for 3 hours. The mixture was then treated with water (100 ml) and then cooled and extracted with diethyl ether (2 × 50 ml). The aqueous layer was cooled to 10° C. and acidified to pH 2 by treatment with concentrated hydrochloric acid to give 2-benzyloxy-4-methoxybenzoic acid (1.6 g), m.p. 99°-101° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-methoxysalicylate
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Reactant of Route 6
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Citations

For This Compound
81
Citations
E Vuko, D Spahija, N Bezic, M Ruscic, S Topic… - Chemistry of Natural …, 2017 - Springer
… 0.2 Methyl 4-methoxysalicylate … The oil was characterized by a high concentration of pentacosane (42.9%), methyl 4-methoxysalicylate (17.2%) and benzoic acid, 2-hydroxymethyl ester (…
Number of citations: 3 link.springer.com
AU Acuña, F Toribio, F Amat-Guerri, J Catalán - Journal of photochemistry, 1985 - Elsevier
The fluorescence of methyl 5-methoxysalicylate and, to a lesser extent, methyl 5-chlorosalicylate departs appreciably from the usual emission of salicylic acid derivatives. The emission …
Number of citations: 47 www.sciencedirect.com
M Sanchez-Cabezudo, JLG De Paz, J Catalan… - Journal of molecular …, 1985 - Elsevier
… These studies, combinded with IR and 1 H HMR spectral data from methyl 4-methoxysalicylate and methyl 5-methoxysalicylate, support the existence of two different intramolecular …
Number of citations: 20 www.sciencedirect.com
ET Jones, A Robertson - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… 27,13) to be a primeveroside of methyl 4-methoxysalicylate. The synthesis of this compound … : 4-0-triacetyL$-glucoside of methyl 4-methoxysalicylate (IV) . The condensation of (IV) and 0…
Number of citations: 0 pubs.rsc.org
YS Kosenkova, MP Polovinka, NI Komarova… - Chemistry of natural …, 2008 - Springer
… ′,5′-methylenedioxyflavone, 3′,4′-dimethoxyflavone, 5,6,2′,3′,6′-pentamethoxyflavone, and 5,6,2′,3′,5′,6′-hexamethoxyflavone; salicylates, methyl-4-methoxysalicylate …
Number of citations: 17 link.springer.com
Ç Karapınar, M Öz - BioResources, 2023 - search.ebscohost.com
… main components were methyl 4methoxysalicylate, pentacosane, … methyl 4methoxysalicylate, tricosane, methyl 2,6-dihydroxy-4-methyl benzoate, docosane, methyl 4-methoxysalicylate …
Number of citations: 2 search.ebscohost.com
M Hajji, O Masmoudi, N Souissi, Y Triki, S Kammoun… - Food Chemistry, 2010 - Elsevier
… Forty-three components were identified in the essential oil and the main compounds were benzaldehyde (56%), methyl 4-methoxysalicylate (6.55%) and carvacrol (4.75%). The PLRB …
Number of citations: 94 www.sciencedirect.com
CL Mazat, CF Beam, MA Hines - Synthetic Communications, 1990 - Taylor & Francis
… condensed with methyl salicylate or methyl 4-methoxysalicylate, and acid-cyclized to substituted … or methyl 4-methoxysalicylate, to give C-acylated intermediates, …
Number of citations: 16 www.tandfonline.com
M Foroozmehr - 2021 - search.proquest.com
… Following the successful synthesis of benzyl-ether analogs of methyl-4methoxysalicylate, we went ahead and performed a preliminary antibacterial evaluation of two of the analogs …
Number of citations: 2 search.proquest.com
D Driss, M Kaoubaa, RB Mansour, F Kallel… - Free Radicals and …, 2016 - mail.antiox.org
… Forty-three components were identified and the main compounds were benzaldehyde (56%), methyl 4-methoxysalicylate (6.55%) and carvacrol (4.75%). The COFL-EO was also found …
Number of citations: 12 mail.antiox.org

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